molecular formula C17H28O8S B1679204 PEG6-Tos CAS No. 155130-15-7

PEG6-Tos

Katalognummer: B1679204
CAS-Nummer: 155130-15-7
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: NSODVVYOWINKAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PEG6-Tos is typically synthesized by reacting polyethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature . The resulting product is purified by precipitation or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

PEG6-Tos is primarily utilized as a non-cleavable linker in bioconjugation processes. Its azide functional group allows for "click" chemistry applications, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This property enhances the pharmacokinetics and bioavailability of therapeutic agents by improving their solubility and circulation time in biological systems.

Drug Delivery Systems

The compound plays a crucial role in developing photoresponsive amphiphilic azobenzene-PEG self-assemblies that form supramolecular nanostructures for drug delivery. These systems can encapsulate therapeutic agents, releasing them in response to specific stimuli, thereby improving treatment efficacy.

Synthesis of PROTACs

This compound has been employed in synthesizing proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to induce targeted protein degradation. This application is particularly relevant in cancer therapy, where selective degradation of oncogenic proteins can enhance therapeutic outcomes.

Nanoparticle Functionalization

The compound is used to functionalize nanoparticles, improving their stability and targeting capabilities for drug delivery applications. By modifying the surface properties of nanoparticles with this compound, researchers can enhance their interaction with biological membranes and improve cellular uptake .

Case Study 1: Development of PROTACs

In a study by Gill et al. (2009), this compound was integral in synthesizing PROTACs that target specific oncogenic proteins. The incorporation of this linker facilitated efficient protein degradation, showcasing its potential in targeted cancer therapies.

Case Study 2: Imaging Applications

Research by Tan et al. (2010) highlighted the use of this compound in developing imaging agents for magnetic resonance imaging (MRI). The stable labeling enabled precise tracking of tumor microenvironments, illustrating the compound's utility beyond drug delivery.

Wirkmechanismus

The mechanism of action of PEG6-Tos involves the tosyl group acting as a leaving group in nucleophilic substitution reactions. The polyethylene glycol spacer increases solubility and biocompatibility, making it suitable for use in drug delivery and bioconjugation .

Biologische Aktivität

Introduction

PEG6-Tos, a polyethylene glycol (PEG) derivative, is recognized for its role in bioconjugation and drug delivery applications. Specifically, it serves as a non-cleavable linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, including its chemical properties, applications, and case studies that highlight its significance in modern medicinal chemistry.

  • Molecular Formula : C19H31N3O8S
  • Molecular Weight : 461.5 g/mol
  • Purity : >95%
  • Functional Groups : Azide and Tosyl groups
  • Solubility : Enhanced solubility in aqueous environments due to PEG structure

Comparison with Related Compounds

Compound NameFunctional GroupsUnique Features
Azide-PEG3-OHAzide, HydroxylShorter PEG chain; more hydrophilic
Azide-PEG4-OHAzide, HydroxylIntermediate PEG length; versatile
Azido-PEG11-AmineAzide, AmineLonger PEG chain; suitable for amine coupling
Azide-PEG-NHS EsterAzide, NHS EsterReactive NHS group; suitable for amine coupling
Mal-PEG-AzideMaleimide, AzideMaleimide allows thiol coupling

1. Bioconjugation

This compound is primarily utilized as a linker in bioconjugation processes. Its azide functional group allows for "click" chemistry reactions, facilitating the stable attachment of drugs to targeting moieties or biomolecules. This enhances the pharmacokinetics of therapeutic agents by improving their solubility and circulation time in biological systems.

2. PROTAC Synthesis

As a PEG-based PROTAC linker, this compound is crucial in synthesizing molecules that exploit the ubiquitin-proteasome system for targeted protein degradation. This mechanism has significant implications for cancer therapy and other diseases where protein overexpression is problematic.

3. Drug Delivery Systems

This compound has been incorporated into photoresponsive amphiphilic azobenzene–PEG self-assemblies. These structures demonstrate light-controlled reversible assembly and disassembly, enabling precise drug delivery mechanisms that respond to external stimuli.

Case Study 1: Development of PROTACs

A study explored the synthesis of PROTACs using this compound as a linker. The results indicated that these compounds effectively targeted specific proteins for degradation, showcasing enhanced selectivity and reduced off-target effects compared to traditional therapies .

Case Study 2: Drug Delivery Mechanisms

Research involving azobenzene–PEG self-assemblies demonstrated that this compound facilitated the formation of supramolecular nanostructures capable of controlled drug release. These findings suggest potential applications in treating conditions requiring precise dosing regimens .

Eigenschaften

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSODVVYOWINKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chilled (0° C.) solution of pentaethylene glycol (2.13 g, 8.92 mmol) in DCM (89 mL) were added TsCl (1.87 g, 9.81 mmol), Ag2O (3.10 g, 0.134 mmol), and KI (0.296 g, 1.78 mmol). After stirring for 20 min the reaction mixture was filtered through a 4 cm pad of celite and flushed with EtOAc. The resulted filtrate was concentrated under reduced pressure to give a yellow oil. The crude product was purified via silica flash chromatography using 3:2 DCM/acetone as an eluent, providing 26 (2.63 g, 75%): 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.2 Hz, 2H), 7.34 (d, J=8.2 Hz, 2H), 4.20-4.11 (m, 2H), 3.76-3.54 (m, 18H), 2.44 (s, 3H).
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
89 mL
Type
solvent
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG6-Tos
Reactant of Route 2
Reactant of Route 2
PEG6-Tos
Reactant of Route 3
Reactant of Route 3
PEG6-Tos
Reactant of Route 4
Reactant of Route 4
PEG6-Tos
Reactant of Route 5
Reactant of Route 5
PEG6-Tos
Reactant of Route 6
Reactant of Route 6
PEG6-Tos

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.